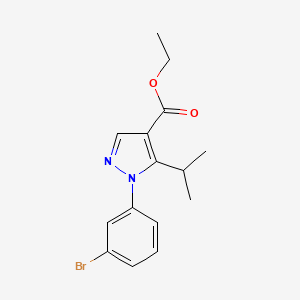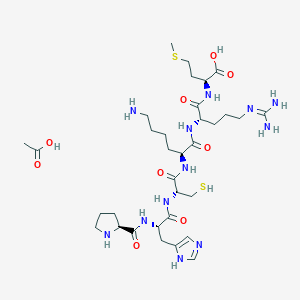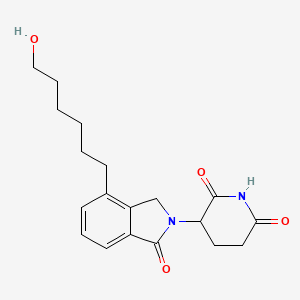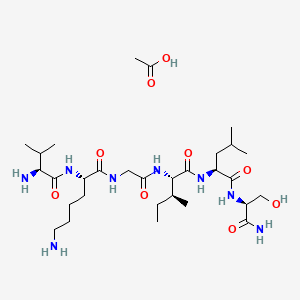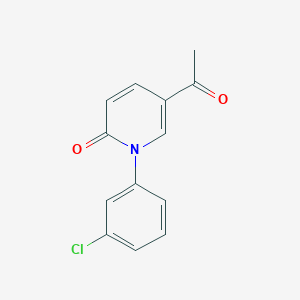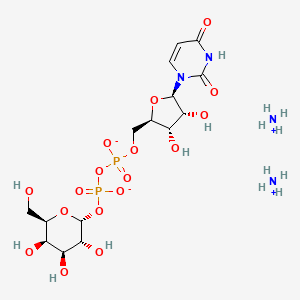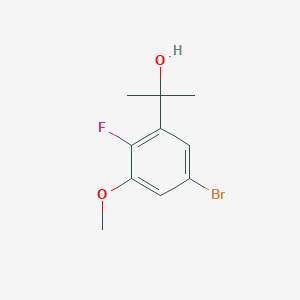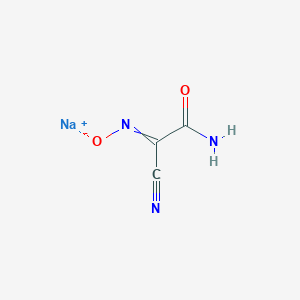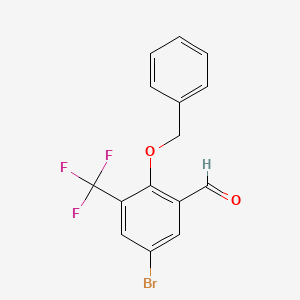
2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzyloxy group, a bromine atom, and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyloxy Group: The starting material, 2-bromo-5-hydroxybenzaldehyde, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 2-(benzyloxy)-5-bromobenzaldehyde.
Introduction of the Trifluoromethyl Group: The intermediate product is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: 2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzoic acid.
Reduction: 2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzyl alcohol.
Substitution: 2-(Benzyloxy)-5-azido-3-(trifluoromethyl)benzaldehyde.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. The benzyloxy group can form hydrogen bonds with amino acid residues, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)benzaldehyde: Lacks the benzyloxy and bromine substituents, making it less versatile in terms of chemical reactivity.
2-Bromo-5-(trifluoromethyl)benzaldehyde: Lacks the benzyloxy group, which reduces its potential for hydrogen bonding and interaction with biological targets.
2-(Benzyloxy)-5-bromobenzaldehyde: Lacks the trifluoromethyl group, resulting in lower lipophilicity and stability.
Uniqueness
2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy, bromine, and trifluoromethyl groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C15H10BrF3O2 |
|---|---|
Peso molecular |
359.14 g/mol |
Nombre IUPAC |
5-bromo-2-phenylmethoxy-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C15H10BrF3O2/c16-12-6-11(8-20)14(13(7-12)15(17,18)19)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clave InChI |
WBIQBGYRRFIQLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2C(F)(F)F)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




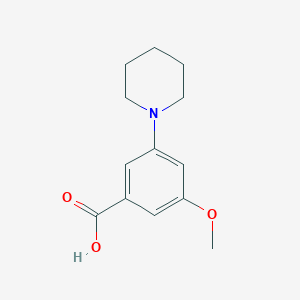
![5-hydroxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14766589.png)
